![molecular formula C17H19ClN2O4 B15143738 UB-165 (fumarate)](/img/structure/B15143738.png)
UB-165 (fumarate)
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Overview
Description
UB-165 (fumarate) is a compound that acts as an agonist at neuronal nicotinic acetylcholine receptors. It is a full agonist of the α3β2 isoform and a partial agonist of the α4β2 isoform . This compound is used to study the role of these receptor subtypes in the release of dopamine and noradrenaline in the brain .
Preparation Methods
The synthesis of UB-165 (fumarate) involves several steps. The compound is a hybrid of anatoxin-a and epibatidine .
Chemical Reactions Analysis
UB-165 (fumarate) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially altering its activity at nicotinic receptors.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s electronic properties.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups .
Scientific Research Applications
UB-165 (fumarate) has several scientific research applications:
Mechanism of Action
UB-165 (fumarate) exerts its effects by acting as an agonist at neuronal nicotinic acetylcholine receptors. It binds to these receptors, causing them to activate and release neurotransmitters like dopamine and noradrenaline . The compound shows functional selectivity between different nAChR subtypes, being a full agonist at α3β2 and a partial agonist at α4β2 . This selectivity allows researchers to study the specific roles of these receptor subtypes in various physiological processes .
Comparison with Similar Compounds
UB-165 (fumarate) is unique due to its hybrid structure, combining elements of anatoxin-a and epibatidine . Similar compounds include:
Anatoxin-a: A potent nicotinic agonist with a simpler structure.
Epibatidine: Another nicotinic agonist with high potency but different receptor selectivity.
Compared to these compounds, UB-165 (fumarate) offers a balance of potency and selectivity, making it a valuable tool for research .
Biological Activity
UB-165 (fumarate) is a novel compound recognized for its subtype-selective activity on nicotinic acetylcholine receptors (nAChRs). This article delves into the biological activity of UB-165, focusing on its pharmacological profile, mechanisms of action, and relevant research findings.
Overview of UB-165
Chemical Structure:
- Chemical Name: 2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate
- CAS Number: 200432-86-6
- Purity: ≥99%
Mechanism of Action:
UB-165 acts primarily as a full agonist at the α3β2 nAChR subtype and exhibits very weak partial agonism at the α4β2 nAChR subtype. Its selectivity and efficacy are crucial for its potential therapeutic applications, particularly in modulating dopamine release in the brain.
Biological Activity Data
The following table summarizes the key biological activity data for UB-165:
Receptor Subtype | K_i Values (nM) | EC50 Values (nM) | Relative Efficacy |
---|---|---|---|
α3β2 | 0.27 | 88 | Full Agonist |
α4β2 | 20 | Very Weak | Partial Agonist |
α7 | 2790 | Not Applicable | Poor Agonist |
α1β1δε | 990 | Not Applicable | Poor Agonist |
Dopamine Release Modulation
Studies have shown that UB-165 effectively stimulates dopamine release from striatal synaptosomes. The following findings were noted:
- Dopamine Release EC50 Values:
- (+/-)-Epibatidine: 2.4 nM
- (+/-)-Anatoxin-A: 134 nM
- (+/-)-UB-165: 88 nM
These results indicate that UB-165 has a significant role in modulating presynaptic nAChRs, particularly in enhancing dopamine release, which is vital for various neurophysiological processes.
Selectivity and Potency
UB-165's selectivity for nAChR subtypes was further confirmed through various assays:
-
Striatal Synaptosome Studies:
- The compound showed intermediate potency compared to its parent compounds (epibatidine and anatoxin-A) at α4β2* and α3-containing binding sites.
- It demonstrated a high discrimination against α7-type and muscle binding sites, suggesting a targeted action profile beneficial for therapeutic interventions.
-
Functional Assays:
- In SH-SY5Y cells expressing native α3-containing nAChRs, UB-165's efficacy was comparable to that of anatoxin-A, supporting its potential as a selective modulator of specific nAChR subtypes.
Case Studies
Clinical Implications:
While UB-165 has not yet progressed to clinical trials, its unique pharmacological profile suggests potential applications in treating neurological disorders where dopaminergic modulation is beneficial, such as Parkinson's disease or schizophrenia.
Research Collaborations:
Ongoing studies are exploring the utility of UB-165 in combination with selective antagonists to further dissect the functional roles of nAChR subtypes in various brain regions.
Properties
Molecular Formula |
C17H19ClN2O4 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene |
InChI |
InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-,12-;/m1./s1 |
InChI Key |
DZFRKSLRKAKJIB-KCNVDIGLSA-N |
Isomeric SMILES |
C1C[C@@H]2CC[C@@H](N2)C(=C1)C3=CN=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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